molecular formula C18H15NO2S3 B1227133 2-Furanyl-(4,4,8-trimethyl-1-sulfanylidene-5-dithiolo[3,4-c]quinolinyl)methanone

2-Furanyl-(4,4,8-trimethyl-1-sulfanylidene-5-dithiolo[3,4-c]quinolinyl)methanone

Cat. No. B1227133
M. Wt: 373.5 g/mol
InChI Key: NEVVRUDKXFSGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-furanyl-(4,4,8-trimethyl-1-sulfanylidene-5-dithiolo[3,4-c]quinolinyl)methanone is a heteroarene and an aromatic amide.

Scientific Research Applications

Spectroscopic Properties

  • Electronic Absorption and Fluorescence Properties: A study on the spectroscopic properties of related compounds, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, revealed insights into their electronic absorption, excitation, and fluorescence characteristics in various solvents. These findings are relevant for understanding the behavior of similar compounds, including 2-furanyl-(4,4,8-trimethyl-1-sulfanylidene-5-dithiolo[3,4-c]quinolinyl)methanone (Al-Ansari, 2016).

Chemical Reactions and Synthesis

  • Quinoline Synthesis and Photocyclisation: Research on the synthesis of quinoline derivatives, including studies on photocyclisation of benzylidenecyclopentanone O-alkyl and O-acetyloximes, provides a framework for understanding the chemical reactions and synthesis pathways that could be applicable to 2-furanyl-(4,4,8-trimethyl-1-sulfanylidene-5-dithiolo[3,4-c]quinolinyl)methanone (Austin et al., 2007).

Medicinal Chemistry and Pharmacology

  • Antimicrobial Activity: A study on new furochromone derivatives, which are structurally related to the compound of interest, assessed their antimicrobial properties. This research indicates the potential medicinal applications of similar compounds, including 2-furanyl-(4,4,8-trimethyl-1-sulfanylidene-5-dithiolo[3,4-c]quinolinyl)methanone (Abu‐Hashem & Al-Hussain, 2022).

Organic Chemistry

  • Synthesis of Derivatives: Research on the synthesis of aryl(thieno[2,3-b]quinolin-2-yl)methanone and related derivatives via multi-component reactions provides insights into the synthetic methodologies that could be applied to 2-furanyl-(4,4,8-trimethyl-1-sulfanylidene-5-dithiolo[3,4-c]quinolinyl)methanone (Alizadeh & Roosta, 2018).

properties

Product Name

2-Furanyl-(4,4,8-trimethyl-1-sulfanylidene-5-dithiolo[3,4-c]quinolinyl)methanone

Molecular Formula

C18H15NO2S3

Molecular Weight

373.5 g/mol

IUPAC Name

furan-2-yl-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C18H15NO2S3/c1-10-6-7-12-11(9-10)14-15(23-24-17(14)22)18(2,3)19(12)16(20)13-5-4-8-21-13/h4-9H,1-3H3

InChI Key

NEVVRUDKXFSGJC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=CO4

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Furanyl-(4,4,8-trimethyl-1-sulfanylidene-5-dithiolo[3,4-c]quinolinyl)methanone
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2-Furanyl-(4,4,8-trimethyl-1-sulfanylidene-5-dithiolo[3,4-c]quinolinyl)methanone
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2-Furanyl-(4,4,8-trimethyl-1-sulfanylidene-5-dithiolo[3,4-c]quinolinyl)methanone
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2-Furanyl-(4,4,8-trimethyl-1-sulfanylidene-5-dithiolo[3,4-c]quinolinyl)methanone

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